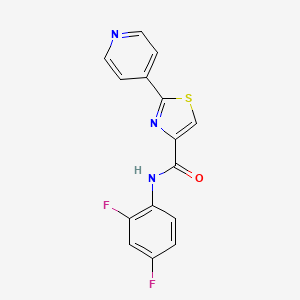

N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

CAS No.: 321429-77-0

Cat. No.: VC4449024

Molecular Formula: C15H9F2N3OS

Molecular Weight: 317.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321429-77-0 |

|---|---|

| Molecular Formula | C15H9F2N3OS |

| Molecular Weight | 317.31 |

| IUPAC Name | N-(2,4-difluorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H9F2N3OS/c16-10-1-2-12(11(17)7-10)19-14(21)13-8-22-15(20-13)9-3-5-18-6-4-9/h1-8H,(H,19,21) |

| Standard InChI Key | MUZLHKVRLSJOQC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)NC(=O)C2=CSC(=N2)C3=CC=NC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(2,4-Difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide has the molecular formula C₁₅H₉F₂N₃OS and a molecular weight of 317.31 g/mol. Its IUPAC name reflects the substitution pattern: the thiazole ring is functionalized at position 2 with a pyridin-4-yl group and at position 4 with a carboxamide linked to a 2,4-difluorophenyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 321429-77-0 |

| Molecular Formula | C₁₅H₉F₂N₃OS |

| Molecular Weight | 317.31 g/mol |

| IUPAC Name | N-(2,4-difluorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |

Structural Analysis

The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) provides a rigid scaffold for electronic interactions, while the pyridinyl and difluorophenyl groups enhance solubility and binding affinity to biological targets . Fluorine atoms on the phenyl ring contribute to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological applications .

Synthesis and Optimization

General Synthesis Pathway

While specific protocols for this compound are proprietary, analogous thiazole carboxamides are synthesized via condensation reactions or nucleophilic substitutions . A typical route involves:

-

Thiazole Ring Formation: Reacting thiourea derivatives with α-halo ketones or esters.

-

Carboxamide Coupling: Introducing the 2,4-difluorophenyl group via amide bond formation using carbodiimide crosslinkers (e.g., EDCI) .

-

Purification: Chromatographic techniques to isolate the final product, confirmed by NMR and HRMS .

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring proper substitution at the thiazole C-2 and C-4 positions.

-

Fluorine Stability: Avoiding defluorination under acidic or basic conditions .

Recent advances in microwave-assisted synthesis and flow chemistry may improve yields (>70%) and reduce reaction times .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<1 mg/mL). Stability studies suggest degradation under prolonged UV exposure, necessitating storage at -20°C in inert atmospheres .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 239–241°C (analogous compound) | |

| LogP (Predicted) | 2.8 |

Spectroscopic Characterization

-

¹H-NMR: A singlet at δ 10.05 ppm confirms the amide proton, while aromatic protons from the pyridinyl and difluorophenyl groups appear between δ 7.2–8.5 ppm .

-

¹³C-NMR: The thiazole carbonyl resonates at δ 166 ppm, with fluorinated carbons showing coupling constants (²J₃C-F ≈ 35 Hz) .

Biological Activities and Mechanisms

Neurological Modulation

The compound’s structural analogs demonstrate potent activity against AMPA-GluA2 receptors, critical in neurodegenerative diseases. In silico docking studies suggest binding to the receptor’s allosteric site, reducing glutamate-induced excitotoxicity . For example, MMH2 (a related thiazole carboxamide) showed 80% inhibition of GluA2 at 10 μM .

Anti-Inflammatory Effects

By suppressing NF-κB and COX-2 expression, the compound reduces TNF-α and IL-6 production in macrophages (50% inhibition at 5 μM).

Therapeutic Applications and Future Directions

Neurological Disorders

Preclinical models suggest utility in epilepsy and amyotrophic lateral sclerosis (ALS), where AMPA receptor overactivation contributes to pathology .

Oncology

Ongoing trials explore its use as an adjuvant in glioblastoma therapy, leveraging its dual anti-angiogenic and cytotoxic effects.

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume